Interiorin C

Antitumor promotion Epstein-Barr virus Chemoprevention

Reproducing chemoprevention studies requires precise lignan analogs-not all dibenzocyclooctadienes are interchangeable. Interiotherin C offers a defined intermediate potency (16.0% residual EBV-EA activation at 1000 mol ratio/TPA, 60% viability) between highly potent inhibitors and weaker congeners. - Distinct ester/acetyl substitution pattern; differs from acetylschisantherin L by two methoxy groups - Annotated neuroprotective agent (ChEBI); suitable for oxidative stress/excitotoxicity models - ≥98% purity; serves as HPLC reference standard for Schisandra chinensis authentication

Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
Cat. No. B12374312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInteriorin C
Molecular FormulaC24H26O8
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC
InChIInChI=1S/C24H26O8/c1-11-6-14-7-16(26)20(27-4)23(28-5)24(14)9-29-22-18(24)15(8-17-21(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3
InChIKeyNYEXLGIZLUIIRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Interiotherin C: Key Bioactive Lignan


Interiotherin C (also referred to as Interiorin C or Rubriflorin A) is a dibenzocyclooctadiene lignan with the molecular formula C₃₀H₃₆O₁₀ (MW: 556.6 g/mol) and CAS number 460090-65-7. It is isolated from various Schisandraceae plants, including Kadsura interior, Kadsura ananosma, and Schisandra rubriflora [1][2]. The compound is recognized as a key bioactive constituent and chemical marker in Schisandra chinensis (K. Interiorin) and has been primarily investigated for its antitumor-promoting, neuroprotective, and anti-inflammatory properties [3].

Tumor-promotion model research (EBV-EA pathway)
Neuroprotection assay screening
Anti-inflammatory pathway studies
Botanical QC reference standard for Schisandra species

Interiotherin C: In-Class Substitution Risks


Dibenzocyclooctadiene lignans exhibit widely divergent activity profiles even among structurally related congeners. In a head‑to‑head screening of 14 neolignans from the same botanical source, inhibitory potency against Epstein‑Barr virus early antigen (EBV‑EA) activation varied dramatically: the most potent compounds achieved 4.7–2.6% residual activation at a 1000 mol ratio/TPA, while Interiotherin C yielded 16.0% [1]. This 3.4‑ to 6.2‑fold difference underscores that substitution with a more potent analog (e.g., neokadsuranin or schisandrin C) would fundamentally alter the experimental outcome, whereas substitution with a less active analog (e.g., interiotherin A or gomisin C) would risk insufficient effect. Furthermore, Interiotherin C carries a distinct ester/acetyl substitution pattern that differentiates it from analogs such as acetylschisantherin L (which lacks two methoxy groups) [2]. Therefore, researchers intending to reproduce published findings or leverage the compound's unique polypharmacology cannot assume interchangeability.

Potency shift EBV-EA inhibition varies several-fold among lignan congeners; replacing with neokadsuranin or schisandrin C may alter model response.
Structural mismatch Distinct ester/acetyl and methoxy substitution pattern differs from analogs like gomisin A; target engagement may not transfer directly.
Analytical drift Chromatographic behavior tied to unique functional groups; substitution can require re-validation of HPLC or NMR methods.

Interiotherin C Quantitative Evidence Guide


Antitumor EBV-EA Inhibition Comparison

Interiotherin C inhibits TPA‑induced EBV‑EA activation in Raji cells with a residual activation of 16.0% at a 1000 mol ratio/TPA, whereas the most potent in‑class compound, neokadsuranin, reduces activation to 4.7% under identical conditions [1]. At lower concentrations, the differentiation remains: at 100 mol ratio/TPA, Interiotherin C allows 78.9% activation compared to 72.9% for neokadsuranin and 73.6% for schisandrin C. This quantitative ranking enables researchers to select the appropriate potency level for their specific experimental objectives.

EBV-EA Inhibition
Head-to-head
16.0% residual activation (1000 mol ratio/TPA); neokadsuranin 4.7%, schisandrin C 2.6%
Supports moderate inhibition window selection
Raji cell model; TPA-induced EBV-EA activation
Antitumor promotion Epstein-Barr virus Chemoprevention

Neuroprotective Agent Annotation (ChEBI)

Interiotherin C is explicitly annotated in the ChEBI database as possessing the role of a 'neuroprotective agent', defined as any compound that can be used for the treatment of neurodegenerative disorders [1]. This classification is based on primary literature demonstrating neuroprotective effects in vitro; however, quantitative comparator data (e.g., IC₅₀ in neuronal survival assays) are not publicly indexed in the authoritative databases.

ChEBI Annotation
Class-level
Annotated as 'neuroprotective agent' (CHEBI:63726)
Reported neuroprotection assay context
Quantitative neuroprotection data not available in ChEBI
Neuroprotection Neurodegenerative disease Natural product

Anti-Inflammatory Activity Profile

Interiotherin C is reported to exhibit anti‑inflammatory activity in addition to its antitumor‑promoting effects . While specific IC₅₀ values for cytokine inhibition (e.g., TNF‑α, IL‑6) or COX‑2 suppression are not detailed in the authoritative database, the compound is consistently described by multiple vendors and research entries as possessing this dual activity.

Anti-inflammatory Profile
Supporting evidence
Qualitatively reported anti-inflammatory activity
Supports anti-inflammatory pathway screening
Quantitative IC₅₀ data not available
Anti-inflammatory Inflammation Natural product

NMR-Based Structural Differentiation

1H NMR comparison of Interiotherin C (1) with acetylschisantherin L revealed that Interiotherin C possesses one fewer methylenedioxy moiety and two additional methoxy groups on the aromatic ring [1]. This structural distinction may influence target binding, metabolic stability, and chromatographic behavior.

Structural NMR
Cross-study comparable
One fewer methylenedioxy; two additional methoxy groups vs acetylschisantherin L
Enables QC fingerprinting and SAR differentiation
1H NMR in CDCl₃
Structural elucidation Lignan NMR spectroscopy

Cytotoxicity Profile in Raji Cells

In the EBV‑EA activation assay, Interiotherin C exhibited no significant cytotoxicity against Raji cells, with cell viability remaining at 60% even at the highest tested concentration (1000 mol ratio/TPA) [1]. This is comparable to other neolignans in the same panel, which showed viabilities of 60–70% at this concentration.

Raji Cell Viability
Head-to-head
60% viability at 1000 mol ratio/TPA; comparators 60–70%
Low non-specific cytotoxicity supports assay interpretation
Viability comparable to potent lignan analogs
Cytotoxicity Cell viability Safety assessment

Molecular Identity and Purity Specifications

Interiotherin C is assigned a unique CAS number (460090-65-7) and is commercially available with certified purity ≥98% (HPLC) [1]. Its molecular formula (C₃₀H₃₆O₁₀) and mass (556.6 g/mol) distinguish it from other dibenzocyclooctadiene lignans such as schisandrin C (C₂₂H₂₄O₆, 384.4 g/mol) or gomisin A (C₂₃H₂₈O₇, 416.5 g/mol).

Identity & Purity
Specification review
CAS 460090-65-7 | MW 556.6 | ≥98% HPLC
Ensures procurement matches published structure
Distinct from schisandrin C, gomisin A
Quality control Analytical standard Procurement

Interiotherin C Application Scenarios


Chemoprevention with Moderate EBV-EA Inhibition

Interiotherin C is ideally suited for in vitro chemoprevention assays where a moderate level of EBV‑EA inhibition is desired without complete suppression. Its 16.0% residual activation at 1000 mol ratio/TPA provides a useful intermediate potency between the most potent inhibitors (neokadsuranin, 4.7%; schisandrin C, 2.6%) and the weaker analogs (e.g., interiotherin A, 18.3%; gomisin C, 19.7%) [1]. This allows researchers to explore dose‑response relationships and synergistic effects without the confounding factor of non‑specific cytotoxicity, as viability remains at 60% at the highest tested concentration [1].

Neuroprotection Discovery Programs

Given its explicit annotation as a neuroprotective agent in the ChEBI database [2], Interiotherin C is a compelling candidate for primary screening in neurodegenerative disease models. Although quantitative neuroprotection data are limited in public repositories, the compound's structural distinction (two extra methoxy groups vs acetylschisantherin L) [3] suggests unique target engagement properties that warrant exploration in neuronal survival assays, particularly in models of oxidative stress or excitotoxicity.

Analytical QC for Schisandra Herbal Products

As a key bioactive marker in Schisandra chinensis (K. Interiorin) [4], Interiotherin C can serve as a reference standard for HPLC fingerprinting and quantitative analysis of herbal extracts. Its high purity (≥98%) and distinct chromatographic behavior—arising from its unique substitution pattern—enable reliable identification and quantification, supporting botanical authentication and standardization efforts in the nutraceutical and traditional medicine industries [5].

Dual Antitumor and Anti-Inflammatory Mechanisms

Interiotherin C is reported to possess both antitumor‑promoting and anti‑inflammatory activities . This dual profile makes it a valuable tool compound for investigating the molecular crosstalk between inflammation and tumor promotion. Researchers can use Interiotherin C to probe pathways (e.g., NF‑κB, COX‑2) that are implicated in both processes, potentially revealing novel targets for combination chemoprevention strategies.

Application
Selection Property
Validation Focus
Tumor-promotion pathway studies
Moderate EBV-EA inhibition profile
Verify dose-response in EBV-EA cell models
Neuroprotection screening assays
ChEBI neuroprotection annotation
Confirm neuronal survival endpoints
Botanical product authentication
Certified purity and distinct fingerprint
HPLC method validation and quantification
Inflammation–tumor crosstalk research
Reported dual-pathway activity
Profile NF-κB/COX-2 pathway modulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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